molecular formula C21H22N4O3S B2771289 N-(4-ethoxyphenyl)-2-{[5-hydroxy-6-(4-methylbenzyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide CAS No. 898605-98-6

N-(4-ethoxyphenyl)-2-{[5-hydroxy-6-(4-methylbenzyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide

Cat. No.: B2771289
CAS No.: 898605-98-6
M. Wt: 410.49
InChI Key: ZOAGMKLWXDFPQH-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-{[5-hydroxy-6-(4-methylbenzyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide is a chemical compound offered for research and development purposes. It is identified by the CAS Number 898605-98-6 and has a molecular formula of C21H22N4O3S and a molecular weight of 410.49 g/mol . This supplier provides the compound in various quantities with a guaranteed purity of 90% or higher . While specific biological activity data for this compound is not available in the searched literature, compounds featuring the 1,2,4-triazine scaffold and related functional groups are of significant interest in medicinal chemistry research. Schiff base derivatives and similar molecular frameworks are frequently investigated for a range of potential biological activities, including antimicrobial and antibiofilm properties . Researchers are exploring such structures to develop novel agents that target persistent microbial infections, which are often resistant to conventional antibiotics . This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic use, or for application in humans or animals. Researchers should handle all chemical compounds with appropriate safety precautions.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[[6-[(4-methylphenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3S/c1-3-28-17-10-8-16(9-11-17)22-19(26)13-29-21-23-20(27)18(24-25-21)12-15-6-4-14(2)5-7-15/h4-11H,3,12-13H2,1-2H3,(H,22,26)(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOAGMKLWXDFPQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C(=O)N2)CC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethoxyphenyl)-2-{[5-hydroxy-6-(4-methylbenzyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide, with the CAS number 898605-98-6, is a compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including antibacterial and anticancer properties, along with relevant research findings and case studies.

PropertyValue
Molecular FormulaC21H22N4O3S
Molecular Weight410.5 g/mol
StructureStructure

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of acetamide derivatives, which include compounds similar to this compound. For instance, a study on related acetamides demonstrated significant effectiveness against Klebsiella pneumoniae, a pathogen known for its resistance to multiple drugs. The mechanism of action involved the inhibition of penicillin-binding proteins, leading to bacterial cell lysis .

Anticancer Activity

The anticancer properties of similar compounds have also been investigated. A review of 1,3,4-thiadiazole derivatives indicated that modifications in chemical structure could enhance their cytotoxic effects against various cancer cell lines, including breast carcinoma (MCF-7) and hepatocellular carcinoma (HepG2). The structure-activity relationship (SAR) analysis suggested that specific substitutions could lead to improved biological activity .

Case Studies and Research Findings

  • Case Study on Antibacterial Efficacy :
    • A derivative of this compound was tested for its minimum inhibitory concentration (MIC) against K. pneumoniae. The results indicated a promising antibacterial effect comparable to established antibiotics. Further studies are needed to evaluate its safety and pharmacokinetics.
  • Cytotoxicity Assessment :
    • In vitro tests on cancer cell lines revealed that certain modifications in the triazine ring structure significantly increased cytotoxicity. For example, compounds with electron-withdrawing groups showed enhanced activity against MCF-7 cells compared to those without such modifications .
  • Mechanism of Action :
    • Studies suggest that the compound may induce apoptosis in cancer cells through the activation of caspases and inhibition of key signaling pathways involved in cell proliferation. This mechanism was observed in various derivatives tested against HepG2 and MCF-7 cell lines .

Q & A

Basic Research Question

  • NMR Spectroscopy : ¹H/¹³C NMR resolves substituent patterns (e.g., ethoxyphenyl protons at δ 6.8–7.2 ppm, triazine carbons at δ 160–170 ppm).
  • X-ray Crystallography : SHELX software (SHELXL/SHELXS) validates bond lengths/angles and crystallographic purity, particularly for the sulfanyl-acetamide moiety .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ expected at ~463.5 g/mol) .

How can researchers design initial biological activity screens for this compound?

Basic Research Question

  • In Vitro Assays : Test antimicrobial activity via broth microdilution (MIC values against Gram+/Gram– bacteria), or anticancer potential using MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
  • Enzyme Inhibition : Evaluate triazine-dependent inhibition of dihydrofolate reductase (DHFR) or kinases via fluorescence-based kinetic assays .
  • Structural Analogues : Compare with compounds like N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide to identify substituent-dependent bioactivity trends .

How should researchers resolve contradictions in spectral data during structural validation?

Advanced Research Question

  • Tautomerism : If NMR signals suggest multiple species (e.g., imine-enamine tautomerism), use variable-temperature NMR or deuterated solvents to stabilize dominant forms. For example, tautomeric equilibria in thiazolidinone derivatives were resolved by integrating peak areas across temperatures .
  • Crystallographic Validation : Cross-reference NMR data with X-ray structures to confirm bond hybridization (e.g., sulfanyl vs. sulfonyl groups) .

What computational strategies can optimize the compound’s synthetic pathway?

Advanced Research Question

  • Reaction Path Search : Use quantum chemical calculations (DFT) to model transition states and identify low-energy pathways for triazine ring formation .
  • Machine Learning : Train models on reaction databases to predict optimal solvents/catalysts. For example, ICReDD’s workflow combines computation and experimental feedback to reduce trial-and-error .
  • Molecular Dynamics : Simulate solvent effects on reaction intermediates to improve yield (e.g., DMSO vs. THF solvation) .

How do substituent modifications influence structure-activity relationships (SAR) in analogues?

Advanced Research Question

  • 4-Methylbenzyl vs. 4-Chlorophenyl : Replace the 4-methylbenzyl group with electron-withdrawing substituents (e.g., Cl) to enhance electrophilic reactivity, potentially increasing enzyme inhibition .
  • Ethoxyphenyl vs. Trifluoromethylphenyl : Substitute the ethoxy group with CF₃ to improve lipophilicity and blood-brain barrier penetration, as seen in analogues like 2-{[7-(4-ethoxyphenyl)-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide .
  • Triazine Hydroxy Group : Mask the hydroxy group as a prodrug (e.g., acetylated) to enhance metabolic stability .

What experimental considerations are critical for scaling up synthesis while maintaining purity?

Advanced Research Question

  • Process Intensification : Use flow chemistry to control exothermic reactions (e.g., triazine cyclization) and minimize side products .
  • Purification : Replace column chromatography with fractional crystallization or membrane-based separation (e.g., nanofiltration) for cost-effective scale-up .
  • Stability Studies : Monitor degradation under stress conditions (heat, light) via accelerated stability testing (40°C/75% RH for 6 months) .

How can researchers address discrepancies between computational predictions and experimental results in reaction design?

Advanced Research Question

  • Error Analysis : Compare DFT-calculated activation energies with experimental Arrhenius plots to identify overlooked transition states .
  • Solvent Effects : Recalibrate computational models using COSMO-RS to account for solvent polarity’s impact on reaction kinetics .
  • Feedback Loops : Integrate failed experimental data into machine learning pipelines to refine predictive algorithms .

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